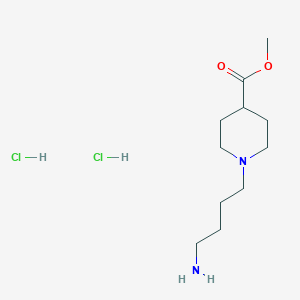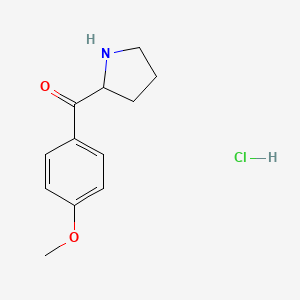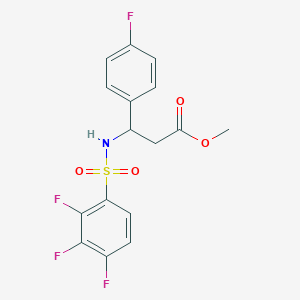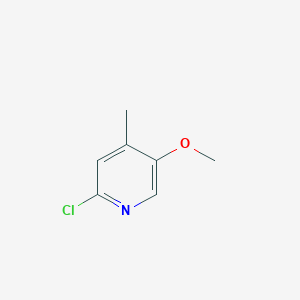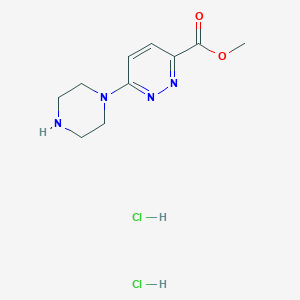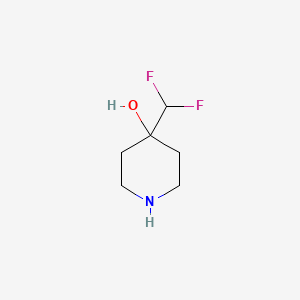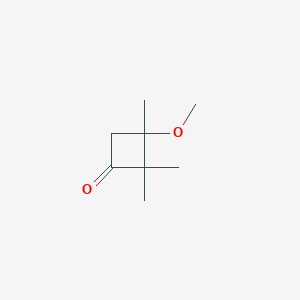
3-Methoxy-2,2,3-trimethylcyclobutan-1-one
Descripción general
Descripción
3-Methoxy-2,2,3-trimethylcyclobutan-1-one is a chemical compound with the CAS Number: 1423031-14-4 . It has a molecular weight of 142.2 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methoxy-2,2,3-trimethylcyclobutanone . The InChI code is 1S/C8H14O2/c1-7(2)6(9)5-8(7,3)10-4/h5H2,1-4H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 142.2 .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
3-Methoxy-2,2,3-trimethylcyclobutan-1-one has been studied for its role in various chemical reactions. For instance, it's involved in reactions with excited state 1-cyanonaphthalene to produce methoxy cyclobutane and methylenecyclobutane derivatives (Gassman & Carroll, 1986). Similarly, it reacts in Lewis acid-catalyzed cascade constructions, leading to functionalized methylenecyclobutene and cyclopropane derivatives (Yao & Shi, 2007).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-Methoxy-2,2,3-trimethylcyclobutan-1-one are used. For example, Schiff base ligands containing cyclobutane rings have been synthesized and studied for their antimicrobial activities (Yilmaz & Cukurovalı, 2003).
Photocycloaddition Studies
This compound is also significant in photocycloaddition studies. For instance, methoxy substituent effects and topotactic assistance by the methylene chain on photocyclization of n-methylene dicinnamates to cyclobutane derivatives have been explored (Kuzuya, Tanaka, & Okuda, 1983).
Organic Synthesis
In organic synthesis, 3-Methoxy-2,2,3-trimethylcyclobutan-1-one plays a role in various synthesis methods. For example, its derivative is used in the synthesis of di-exo-methylenecyclobutanes and -cyclobutenes, contributing to the formation of bi- and tricyclic compounds (Hojo, Murakami, Nakamura, & Hosomi, 1998).
Nucleoside Protection in Oligodeoxyribonucleotide Synthesis
A derivative of 3-Methoxy-2,2,3-trimethylcyclobutan-1-one, specifically 3-Methoxy-4-phenoxybenzoyl group, has been utilized for the protection of exocyclic amino groups of nucleosides in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has the following hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)6(9)5-8(7,3)10-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXHMHVNSBLLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC1(C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2,3-trimethylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)
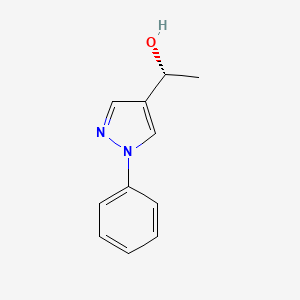
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
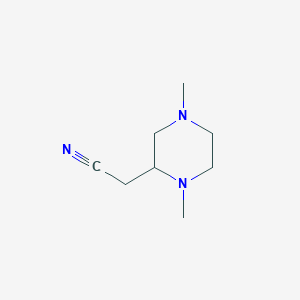
![6-Oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B1431747.png)
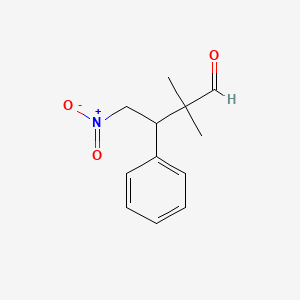

![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
